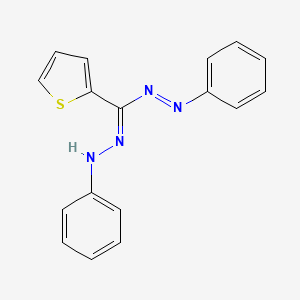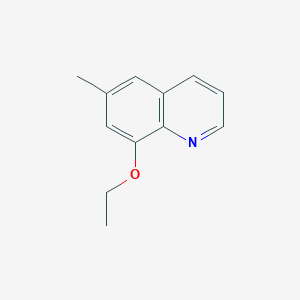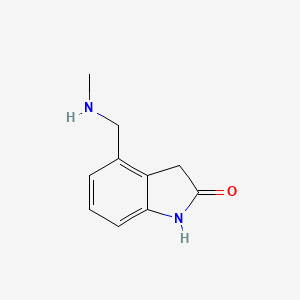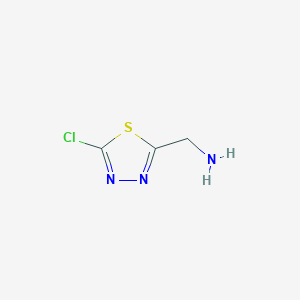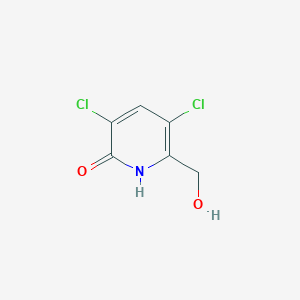
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of two chlorine atoms at positions 3 and 5, a hydroxymethyl group at position 6, and a ketone group at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)pyridin-2(1H)-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3,5-Dichloro-6-(carboxymethyl)pyridin-2(1H)-one.
Reduction: 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-ol.
Substitution: 3,5-Dimethoxy-6-(hydroxymethyl)pyridin-2(1H)-one.
科学研究应用
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group versatility.
作用机制
The mechanism of action of 3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-(trichloromethyl)pyridine: Another chlorinated pyridine derivative used in the synthesis of agrochemicals.
3,5-Dichloro-6-methyl-pyridin-2-amine: A related compound with similar structural features but different functional groups.
Uniqueness
3,5-Dichloro-6-(hydroxymethyl)pyridin-2(1H)-one is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C6H5Cl2NO2 |
|---|---|
分子量 |
194.01 g/mol |
IUPAC 名称 |
3,5-dichloro-6-(hydroxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1,10H,2H2,(H,9,11) |
InChI 键 |
NRIBQVWPMRUNJD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1Cl)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


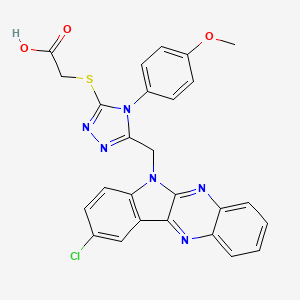
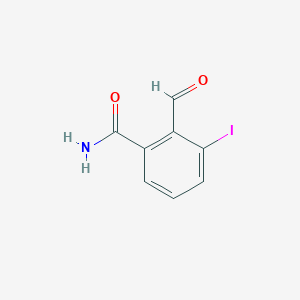
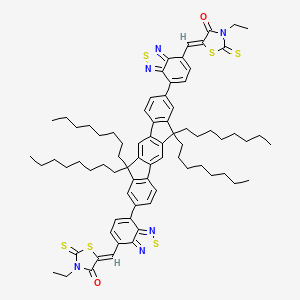
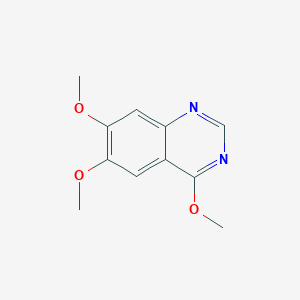
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
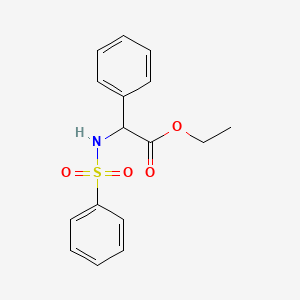
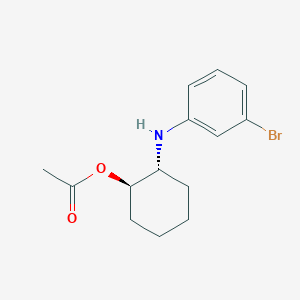

![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
